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Compound of Interest

Compound Name: 2-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B186009 Get Quote

Introduction

2-Oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic organic compound featuring a

unique spirocyclic system where an oxetane and an azetidine ring are joined by a single

common carbon atom.[1][2] This rigid, three-dimensional structure has garnered significant

interest in medicinal chemistry and drug discovery.[3][4] It is often employed as a bioisostere—

a structural surrogate—for more common motifs like morpholine and piperazine.[3][5] The

incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold can lead to improved

physicochemical properties in drug candidates, such as reduced lipophilicity and enhanced

metabolic stability, which are crucial for developing effective and safe pharmaceuticals.[2][5]

This guide provides a comprehensive overview of its core physicochemical properties,

experimental protocols for its synthesis, and its application in drug development workflows.

Physicochemical Properties
The physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane have been determined

through various experimental and computational methods. These properties are essential for its

application in organic synthesis and drug design. The data is summarized in the table below for

clarity and ease of comparison.
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Property Value Source(s)

Molecular Formula C₅H₉NO [6][7][8]

Molecular Weight 99.13 g/mol [7][9]

Appearance Colorless to light yellow liquid [10]

Boiling Point 165.7–188 °C at 760 mmHg [6][10]

Melting Point approx. -15 °C [10]

Density 1.038–1.12 g/cm³ [1][6][10]

pKa (Predicted) 9.73 ± 0.20 [1][6]

LogP -0.7 to -0.065 [6][7][9]

Vapor Pressure 1.85 mmHg at 25°C [1][6]

Flash Point 51.2 °C [6][8]

Refractive Index 1.4750 to 1.513 [1][6]

Solubility
Soluble in water, alcohol, and

other organic solvents.
[10]

Topological Polar Surface Area

(TPSA)
21.26 Å² [7]

Experimental Protocols: Synthesis
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has evolved to improve scalability, stability,

and yield. The free base can be challenging to handle, thus it is often isolated as a more stable

salt, such as an oxalate, hydrochloride, or sulfonate salt.[3][11]

This route was one of the earliest methods developed for producing the scaffold.[3]

Step 1: Cyclization to form the N-tosylated spiro compound. Tribromopentaerythritol is

reacted with p-toluenesulfonamide under basic conditions to yield 6-[(4-

Methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane.[3][12]
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Step 2: Deprotection of the tosyl group. The N-tosylated intermediate is treated with

magnesium turnings in methanol, and the mixture is sonicated for approximately one hour at

room temperature.[3]

Step 3: Isolation as Oxalate Salt. Following the deprotection, a sluggish filtration is required

to remove the magnesium salts. The filtrate, containing the free base of 2-oxa-6-
azaspiro[3.3]heptane, is then treated with oxalic acid to precipitate the more stable

hemioxalate salt.[3] While effective on a small scale, this method faces challenges with

scalability, particularly during the filtration step, leading to reduced yields on larger scales.[3]

To overcome the scalability issues of the tosyl-based method, a more operable process using a

benzyl protecting group was developed.[3]

Step 1: Formation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane. The synthesis begins with a

suitable precursor to form the N-benzylated spirocycle.

Step 2: Debenzylation via Hydrogenolysis. The deprotection of the benzyl group is performed

using palladium on activated carbon (10% Pd) under a hydrogen atmosphere (5 bar) in

methanol, with a catalytic amount of acetic acid. The reaction is stirred for approximately 16

hours.[11]

Step 3: Isolation. After the reaction is complete, the catalyst is removed by filtration. The

resulting filtrate contains 2-oxa-6-azaspiro[3.3]heptane, which can then be converted into a

desired salt for improved stability and handling. For instance, adding a sulfonic acid can yield

a crystalline, non-hygroscopic, and more soluble product compared to the oxalate salt.[3][11]

A more recent, low-cost, and scalable route has been developed for producing derivatives of

the scaffold, which avoids the need for protecting groups. This is exemplified by the synthesis

of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the

tuberculosis drug candidate TBI-223.[13][14]

Step 1: Preparation of the Alkylating Agent. The process starts with tribromoneopentyl

alcohol (TBNPA), a commercial flame retardant. TBNPA is treated with sodium hydroxide

under Schotten-Baumann conditions to form the oxetane ring, yielding 3,3-

bis(bromomethyl)oxetane (BBMO) after distillation.[13][14]
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Step 2: Azetidine Ring Formation. The key step involves the direct alkylation of an aniline,

such as 2-fluoro-4-nitroaniline, with BBMO. The reaction is facilitated by a base like sodium

hydroxide in a solvent such as sulfolane at 80°C. This one-step process forms both C-N

bonds of the azetidine ring, providing the final product in high yield and purity.[13][14]

Visualization of Synthesis and Application
The following diagrams, generated using the DOT language, illustrate the generalized

synthesis workflow and the logical application of 2-Oxa-6-azaspiro[3.3]heptane in drug

discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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